

Enalapril N-glucuronide CAS number and reference data

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: *Enalapril N-Glucuronide*

Cat. No.: *B1155320*

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Technical Monograph: Enalapril N-Glucuronide Identification, Metabolic Profiling, and Analytical Characterization

Executive Summary

This technical guide provides a comprehensive analysis of **Enalapril N-glucuronide**, a Phase II metabolic conjugate of the angiotensin-converting enzyme (ACE) inhibitor Enalapril. While the primary metabolic pathway of Enalapril involves hydrolysis to the active metabolite Enalaprilat, direct N-glucuronidation of the parent prodrug represents a critical, albeit less dominant, clearance and impurity pathway.

This document is structured for researchers requiring precise physicochemical data, synthesis methodologies, and validated analytical protocols. It addresses the specific challenge of distinguishing the N-glucuronide (amine-linked) from the Acyl-glucuronide (ester-linked) isomers.

Part 1: Chemical Identity & Reference Data[1][2][3]

Due to the specialized nature of this metabolite, a centralized CAS registry number is often unassigned in public chemical repositories. It is frequently categorized as a custom impurity standard by pharmaceutical reference manufacturers.

Status Note: As of the current pharmacological index, a unique CAS number is Not Officially Assigned (N/A) in open registries like PubChem or CAS Common Chemistry. Researchers must rely on the InChI Key and chemical structure for definitive identification.

Physicochemical Fact Sheet

Parameter	Data
Common Name	Enalapril N-Glucuronide
Chemical Type	Phase II Metabolite / Impurity Standard
CAS Registry Number	N/A (Referenced as Enalapril Impurity or Custom Standard by suppliers like TRC/BOC Sciences)
Molecular Formula	
Molecular Weight	552.57 g/mol
Exact Mass	552.2319
IUPAC Name	(S)-1-((S)-2-(((2R,3R,4S,5S,6S)-6-carboxy-3,4,5-trihydroxytetrahydro-2H-pyran-2-yl))((S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl)amino)propanoyl)pyrrolidine-2-carboxylic acid
InChI Key	AYYMUVDIBIHEPGL-DBLIMBOXSA-N
SMILES	<chem>CCOC(=O)C(CCC1=CC=CC=C1)N(C2C(C(C(C(O2)C(=O)O)O)O)O)C(C)C(=O)N3CCCC3C(=O)O</chem>
Solubility	Soluble in Methanol, DMSO, Water (pH dependent)
pKa	~2.9 (Carboxylic acid on glucuronide moiety)

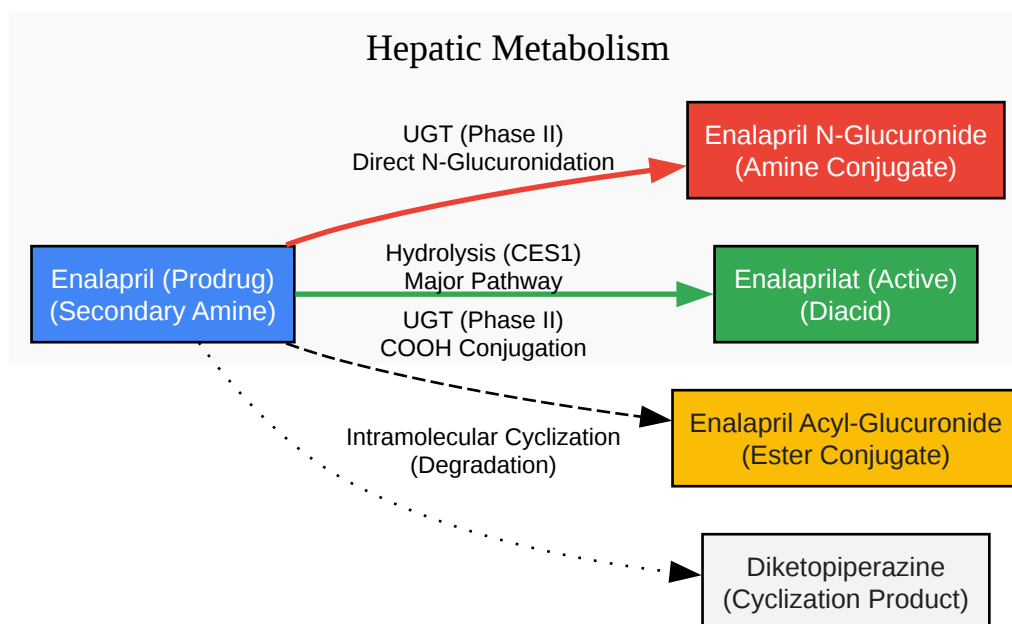
Part 2: Metabolic Pathway & Mechanism

Enalapril is a prodrug containing a secondary amine and an ethyl ester.[1] Its metabolism is bifurcated:

- Bioactivation (Major): Hydrolysis by hepatic Carboxylesterase 1 (CES1) to form Enalaprilat.[2]
- Conjugation (Minor/Competitor): Direct Glucuronidation.

The N-Glucuronidation Mechanism: UDP-glucuronosyltransferases (UGTs) transfer glucuronic acid from UDP-glucuronic acid (UDPGA) to the secondary amine of the Enalapril parent molecule. This creates a chemically labile N-glycosidic bond. This pathway competes with the formation of the diketopiperazine degradation product.

Pathway Visualization (DOT)



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Figure 1: Metabolic bifurcation of Enalapril, highlighting the direct N-glucuronidation pathway distinct from bioactivation to Enalaprilat.

Part 3: Analytical Characterization Protocol

Detecting **Enalapril N-glucuronide** requires differentiating it from its isobaric Acyl-glucuronide counterpart. Mass spectrometry (MS/MS) is the gold standard.

1. Sample Preparation (Solid Phase Extraction)

- Principle: Glucuronides are polar. Avoid liquid-liquid extraction with non-polar solvents which favor the parent drug.
- Cartridge: HLB (Hydrophilic-Lipophilic Balance) or Mixed-Mode Anion Exchange (MAX) to retain the carboxylic acid moiety.
- Elution: Methanol/Water (neutral pH). Warning: Avoid high pH during elution to prevent hydrolysis of the glucuronide bond.

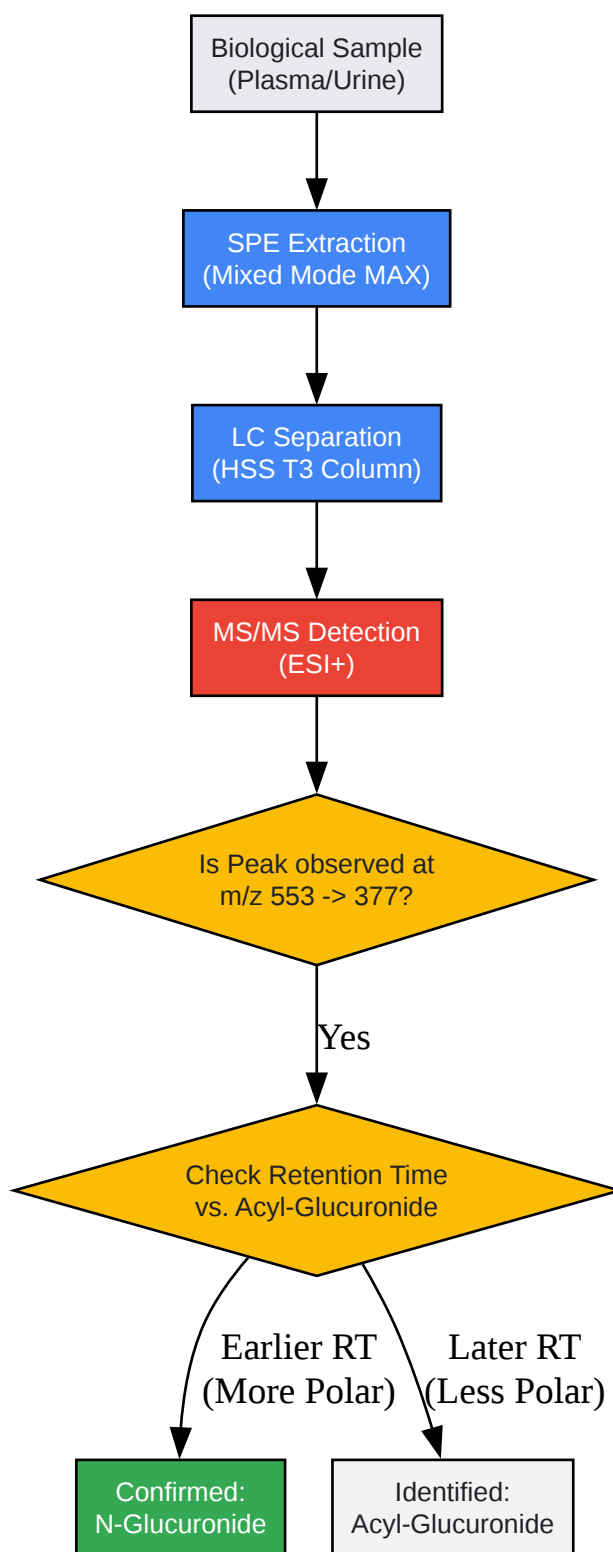
2. LC-MS/MS Method Parameters

- Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or Thermo Altis).
- Ionization: ESI Positive Mode (Protonation of the amine/amide).
- Column: C18 Polar Embedded (e.g., Waters Acquity HSS T3) to retain the polar glucuronide.

MRM Transitions Table:

Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Collision Energy (eV)	Mechanistic Origin
Enalapril N-Gluc	553.3	377.2	25	Loss of Glucuronic Acid (-176 Da)
Enalapril N-Gluc	553.3	234.1	40	Cleavage of Proline ring
Enalapril (Parent)	377.2	234.1	35	Reference Transition

3. Analytical Logic Flow (DOT)



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Figure 2: Decision tree for identifying **Enalapril N-glucuronide** using LC-MS/MS, emphasizing retention time differentiation from isobaric species.

Part 4: Synthesis & Isolation Strategy

Since commercial standards are often "Custom Synthesis Only," researchers may need to generate the standard enzymatically for method validation.

Protocol: Enzymatic Biosynthesis

- Reagents: Enalapril Maleate (Substrate), Recombinant Human UGT1A4 or UGT2B7 (Enzymes), UDPGA (Cofactor), Alamethicin (Pore-forming peptide).
- Incubation:
 - Buffer: Tris-HCl (pH 7.4) + (10 mM).
 - Temp: 37°C for 4–6 hours.
 - Note: UGT1A4 is typically preferred for N-glucuronidation of secondary amines.
- Purification: Semi-preparative HPLC.
- Verification:
 - glucuronidase hydrolysis. Treat an aliquot with
 - glucuronidase; complete conversion back to Enalapril (m/z 377) confirms the glucuronide identity.

References

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Sources

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- [3. Enalapril - Wikipedia \[en.wikipedia.org\]](#)
- To cite this document: BenchChem. [Enalapril N-glucuronide CAS number and reference data]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1155320/docs#enalapril-n-glucuronide-cas-number-and-reference-data\]](https://www.benchchem.com/product/b1155320/docs#enalapril-n-glucuronide-cas-number-and-reference-data)

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